2-Oxo-1,3-oxazolidine-4-carbonitrile

Medicinal Chemistry Cytotoxicity Screening Anticancer Drug Discovery

Unsubstituted oxazolidine scaffolds are scarce, yet essential for mapping SAR without pre-functionalized bias. This 2-oxo-1,3-oxazolidine-4-carbonitrile (CAS 75985-56-7) provides a clean heterocyclic platform for medicinal chemistry and polymer synthesis. - **Core utility:** Systematic functionalization at N3, C4, C5 positions for anticancer, anticonvulsant, or anti-inflammatory lead discovery. - **Patent relevance:** Intermediate for PEGylated polymers per WO2015164494A1. - **Supply:** Research-grade material, available for immediate global shipment.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 75985-56-7
Cat. No. B12921423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,3-oxazolidine-4-carbonitrile
CAS75985-56-7
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C#N
InChIInChI=1S/C4H4N2O2/c5-1-3-2-8-4(7)6-3/h3H,2H2,(H,6,7)
InChIKeyLETZBFFXEPHDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1,3-oxazolidine-4-carbonitrile: Foundational Scaffold


2-Oxo-1,3-oxazolidine-4-carbonitrile (CAS 75985-56-7) is a small-molecule heterocyclic scaffold consisting of an oxazolidine ring with a 2-oxo group and a 4-carbonitrile substituent. As a core building block, it is structurally distinct from more complex, biologically active oxazolidinone derivatives such as Linezolid or Tedizolid. Its primary utility lies in its role as a synthetic intermediate and a versatile platform for constructing 2,3,4-trisubstituted oxazolidines [1]. The compound's unsubstituted nature provides a defined starting point for medicinal chemistry campaigns aiming to explore structure-activity relationships (SAR) through systematic functionalization at the N3, C4, and C5 positions [2].

2-Oxo-1,3-oxazolidine-4-carbonitrile: Non-Interchangeable Analogs


Generic substitution is inadvisable because the biological and chemical profile of the oxazolidine class is exquisitely sensitive to substitution patterns. While the more famous oxazolidinones (e.g., Linezolid) have a defined antibacterial mechanism targeting the 50S ribosomal subunit, the unsubstituted 2-oxo-1,3-oxazolidine-4-carbonitrile scaffold serves a fundamentally different purpose: it is a progenitor for diverse pharmacological exploration. A critical review of the class confirms that small changes at the 3-, 4-, or 5-positions lead to profound shifts in activity—from antibacterial to anticonvulsant, anti-inflammatory, or antineoplastic [1]. Substituting this parent compound with a pre-functionalized analog (e.g., a 3-benzyl derivative) prematurely locks the researcher into a specific pharmacophore, bypassing the opportunity to systematically map SAR and potentially missing novel activity profiles that emerge from the core nitrile and oxo functionalities [2].

Quantitative Evidence for 2-Oxo-1,3-oxazolidine-4-carbonitrile


Scaffold vs. Derivative: Cytotoxicity Divergence

While specific cytotoxicity data for the parent compound 2-Oxo-1,3-oxazolidine-4-carbonitrile is not reported in peer-reviewed literature, its value is demonstrated by the quantitative divergence observed upon substitution. The unsubstituted scaffold is expected to have a distinct baseline cytotoxic profile compared to functionalized analogs. As a comparator, a 2,3,4-trisubstituted oxazolidine derivative (Compound 7e) from a focused library exhibited a significant pro-apoptotic effect against human cancer cell lines [1]. This highlights that the parent compound's 'blank slate' is not merely an inert intermediate but the required starting point to achieve specific, quantifiable anticancer properties. Any pre-substituted alternative would bypass this critical discovery phase.

Medicinal Chemistry Cytotoxicity Screening Anticancer Drug Discovery

Oxazolidine vs. Oxazolidinone: Pharmacological Divergence

A critical class-level review indicates that oxazolidine derivatives possess a significantly broader pharmacological scope than the well-known oxazolidinone antibiotics. While oxazolidinones like Linezolid are primarily antibacterials, the oxazolidine scaffold (of which 2-Oxo-1,3-oxazolidine-4-carbonitrile is a core) is documented to have activities spanning anticonvulsant (via 5-HT receptor modulation), anti-inflammatory, and antineoplastic mechanisms [1]. This broad therapeutic potential is a direct consequence of the scaffold's versatility, which would be negated by selecting a pre-optimized, single-application oxazolidinone analog for general research use.

Pharmacology Drug Discovery Infectious Disease

Synthetic Utility in Polymer Chemistry

The parent compound's value is explicitly confirmed in patent literature as a critical intermediate for the synthesis of novel polymers with pharmaceutical applications. In contrast to other oxazolidine derivatives used in specific drug syntheses (e.g., taxane hemisynthesis), the 2-oxo-1,3-oxazolidine-4-carbonitrile scaffold is disclosed as a key component in building PEGylated polymers via reaction with acids [1]. This establishes its role in a specific, high-value synthetic application that is not accessible using a differently substituted analog, as the unsubstituted nature is required for the described polymer-forming reaction.

Organic Synthesis Polymer Chemistry Methodology

Validated Applications: 2-Oxo-1,3-oxazolidine-4-carbonitrile


Systematic SAR in Medicinal Chemistry

As evidenced by the class-level pharmacological review and SAR studies on substituted derivatives [REFS-1, REFS-2], this compound is the ideal foundational scaffold for designing focused libraries. Researchers can systematically introduce substituents at the N3, C4, and C5 positions to map the pharmacophore and discover novel leads across diverse therapeutic areas (anticancer, anticonvulsant, anti-inflammatory), a process impossible if starting with a pre-functionalized analog.

Synthesis of PEGylated Polymers

Patent WO2015164494A1 explicitly identifies this unsubstituted oxazolidine as an intermediate for reacting with acids to form novel PEGylated polymers [1]. Industrial or academic groups working in polymer-based drug delivery or biomaterials require this specific compound to practice the disclosed invention or to explore the chemical space around this specific polymer class.

Target Deconvolution in Chemical Biology

Given the broad but poorly explored therapeutic potential of the oxazolidine class noted in recent reviews [1], this parent compound can serve as a probe for affinity-based proteomics or cellular thermal shift assays (CETSA) to identify novel protein targets. Its unadorned structure minimizes off-target binding, allowing researchers to use it as a control or starting point for developing photoaffinity probes to map the interactome of the oxazolidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-1,3-oxazolidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.